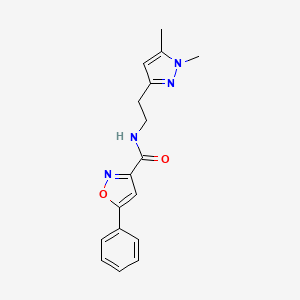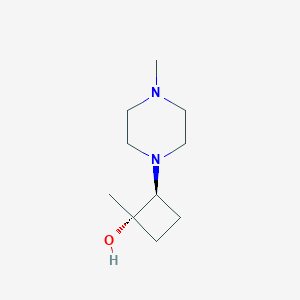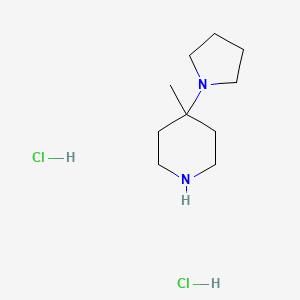![molecular formula C13H11F3N2O B2929411 3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine CAS No. 81066-62-8](/img/structure/B2929411.png)
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(Trifluoromethyl)benzyl]oxy}-2-pyridinamine, also known as TFBOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. TFBOPA is a pyridine-based compound that contains a trifluoromethyl group and a benzyl ether moiety. This compound has been synthesized using various methods and has shown promising results in scientific research studies.
Applications De Recherche Scientifique
Chemical Synthesis and Complex Formation
- The synthesis and structural characterization of zinc(II) complexes with pyridine carbaldehyde oxime derivatives demonstrate the intricate coordination behavior and potential applications in materials science and catalysis (Konidaris et al., 2009). These complexes form 1D architectures through hydrogen bonding, showcasing the utility of pyridine derivatives in constructing novel metal-organic frameworks.
Catalytic and Reaction Mechanisms
- Research on palladium(II) complexes with pyridine and trifluoromethyl groups has led to the development of new catalytic processes for fluorination reactions, offering insights into the design of more efficient catalysts for organic synthesis (Grushin & Marshall, 2009).
Organometallic Chemistry
- The interaction between osmium-hexahydride complexes and pyridinamine derivatives has been studied for the activation of C-H and reduction of C-E bonds, highlighting the potential of these complexes in organic transformations and synthetic applications (Barrio et al., 2004).
Oxidation Processes
- The catalyzed oxidation of alcohols to aldehydes and ketones by molecular oxygen using Pd(OAc)2/pyridine showcases the application of pyridine derivatives in facilitating environmentally friendly oxidation processes (Nishimura et al., 1998).
Trifluoromethoxylation and Fluorination
- A study on the oxidative desulfurization-fluorination of alkanol xanthates using HF–pyridine systems emphasizes the versatility of pyridine in promoting fluorination and trifluoromethoxylation reactions, important for pharmaceutical and agrochemical development (Kanie et al., 1997).
Propriétés
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-4-1-3-9(7-10)8-19-11-5-2-6-18-12(11)17/h1-7H,8H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKGHWHESMVQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzoyl-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2929333.png)






![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2929346.png)
![(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2929348.png)

